molecular formula C5H11NO3S B2938424 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide CAS No. 1780693-59-5

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide

Cat. No.: B2938424
CAS No.: 1780693-59-5
M. Wt: 165.21
InChI Key: QQZYMXZAWMIWPB-UHFFFAOYSA-N
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Description

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₁NO₃S. It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and functional groups including an amino group and a hydroxyethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with thiourea to form the thietane ring, followed by oxidation to introduce the sulfone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and functional groups allow it to form specific interactions, influencing biological pathways and processes .

Properties

IUPAC Name

2-(3-amino-1,1-dioxothietan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-5(1-2-7)3-10(8,9)4-5/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZYMXZAWMIWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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